(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

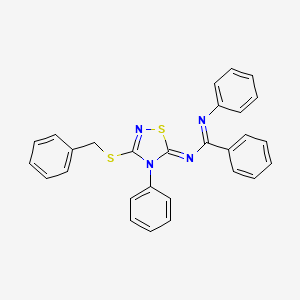

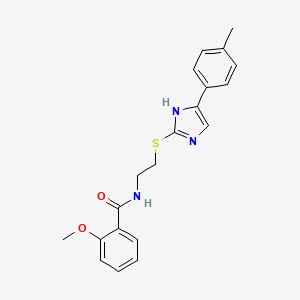

The compound contains several structural components including a thiazepane ring, a thiophene ring, a chlorophenyl group, and a methanone group . Thiazepane is a seven-membered heterocyclic compound containing nitrogen and sulfur. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The chlorophenyl group is a phenyl ring with a chlorine substituent, and methanone signifies a carbonyl group (C=O) attached to the rest of the molecule .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. Generally, carbonyl groups can undergo a variety of reactions, including nucleophilic addition and reduction . The chlorine atom could potentially be replaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the polarity of the molecule, its melting and boiling points would depend on the strength of the intermolecular forces, and its reactivity would depend on the functional groups present .Applications De Recherche Scientifique

- Researchers have synthesized derivatives of this compound and evaluated their anticancer potential. Notably, compounds 4d, 4i, and 4j exhibited excellent activity against various cancer cell lines, with GI50 values below 10 µg/ml. Compound 4d even matched the efficacy of the standard drug doxorubicin .

- Compound 4d demonstrated potent antioxidant activity against DPPH radicals and H2O2. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing diseases associated with free radicals .

- Kaolin, a type of clay mineral, serves as a heterogeneous catalyst for the one-pot synthesis of thiophene-containing aminonaphthols. The reaction proceeds under solvent-free conditions, offering advantages such as excellent yields, mild reaction conditions, and broad substrate scope .

- Researchers have used kaolin in various organic transformations, including isomerization, Biginelli reactions, and quinoline synthesis .

- Derivatives of this compound can be modified to incorporate fluorescent moieties. For instance, (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone exhibits strong fluorescence and can serve as a cannabinoid receptor ligand .

- Computational studies (such as DFT calculations) can guide lead optimization efforts by predicting binding affinities and pharmacokinetic properties .

- The layered structure of kaolinite (the clay mineral used as a catalyst) has applications beyond catalysis. Kaolin is widely used in ceramics, rubber, adhesives, and coated paper production .

Anticancer Activity

Antioxidant Properties

Organic Synthesis Catalyst

Fluorescent Ligands

Pharmaceutical Lead Optimization

Materials Science

Mécanisme D'action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many drugs work by binding to specific proteins or other molecules in the body, and the exact mechanism of action would depend on the structure of this compound and the target molecule .

Safety and Hazards

Propriétés

IUPAC Name |

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNOS2/c17-14-4-2-1-3-13(14)15-5-7-18(8-10-21-15)16(19)12-6-9-20-11-12/h1-4,6,9,11,15H,5,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYCIVWGAPAJMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[[3-(3-chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2636301.png)

![benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2636309.png)

![Methyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2636311.png)

![N-[(2,6-dichlorophenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B2636315.png)

![1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2636322.png)